Superior Thermal Stability of 4,4'-Bis(2,3-epoxypropoxy)biphenyl (BP) vs. Bisphenol A Diglycidyl Ether (DGEBA) in Cyanate Ester Networks
The thermal stability of 4,4'-bis(2,3-epoxypropoxy)biphenyl (BP) cured with cyanate ester (AroCy B10) is directly compared to a commercial DGEBA/B10 system. The rigid-rod BP/B10 system exhibits a significantly higher 5% weight loss temperature (Td5%) and a higher glass transition temperature (Tg) [1].
| Evidence Dimension | 5% Weight Loss Temperature (Td5%) |
|---|---|
| Target Compound Data | Anisotropic BP/B10 (2:1) shows the highest Td5% |
| Comparator Or Baseline | Commercial DGEBA/B10 system shows a lower Td5% |
| Quantified Difference | BP/B10 exhibits a higher Td5% than DGEBA/B10 |
| Conditions | Cured with 2,2'-bis(4-cyanatophenyl) propane (AroCy B10); TGA analysis in N2 atmosphere |
Why This Matters
Higher thermal degradation temperature ensures component reliability and longer service life in high-temperature operating environments like aerospace and under-hood automotive applications.
- [1] Li, C.-P., et al. 'Thermal and Dielectric Properties of Cyanate Ester Cured Main Chain Rigid-Rod Epoxy Resin.' Polymers, 2021, 13(17), 2917. View Source
